![molecular formula C10H11N3O3S B1452895 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amin CAS No. 1105194-80-6](/img/structure/B1452895.png)
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amin
Übersicht
Beschreibung
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amin: und seine Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. Indolderivate, die ein ähnliches Strukturmotiv aufweisen, zeigten eine hemmende Aktivität gegen Influenza A und andere Viren . Dies deutet darauf hin, dass die Oxadiazolverbindung synthetisiert und auf ihre Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren getestet werden könnte.
Entzündungshemmende Aktivität
Das entzündungshemmende Potenzial von Verbindungen, die strukturell mit This compound verwandt sind, wurde in Tiermodellen gezeigt. Beispielsweise waren Chalkone von Indol wirksam gegen Carrageenan-induziertes Ödem bei Albinoratten . Dies deutet darauf hin, dass die Oxadiazolverbindung auch entzündungshemmende Eigenschaften besitzen könnte, die bei der Behandlung von Erkrankungen wie Arthritis oder Asthma von Vorteil sein könnten.
Biochemische Analyse
Biochemical Properties
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cultures. These effects include prolonged activation of stress response pathways and changes in cell viability .
Dosage Effects in Animal Models
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it can enhance cellular function and promote survival. At high doses, it can be toxic, leading to adverse effects such as oxidative damage and apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of co-factors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localizations are essential for its function in modulating cellular processes .
Eigenschaften
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-10-13-12-9(16-10)6-7-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZBWOWWJAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


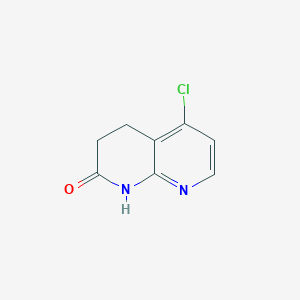
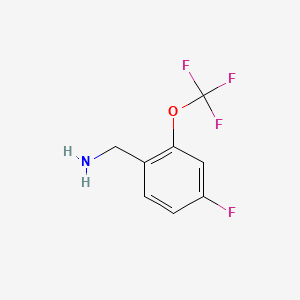


![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
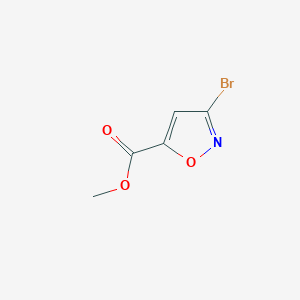
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)
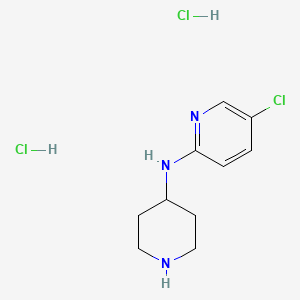
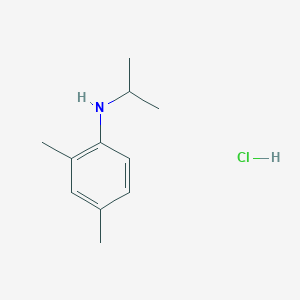

![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
